molecular formula C10H11NOS B2685117 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CAS No. 110766-86-4

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B2685117
CAS No.: 110766-86-4
M. Wt: 193.26
InChI Key: DKKQPFYKKGRYHN-UHFFFAOYSA-N
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Description

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound with a molecular formula of C10H11NOS and a molecular weight of 193.27 g/mol . This compound is part of the benzothiazepine family, which is known for its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific substitution pattern and the presence of a sulfur atom in the benzothiazepine ring. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

8-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7-2-3-8-9(6-7)13-5-4-10(12)11-8/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKQPFYKKGRYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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